(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an imidazole ring, a pyrimidine ring, a piperazine ring, and a furan ring . These functional groups are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings would likely be connected through single bonds with the piperazine ring acting as a bridge between the imidazole-pyrimidine moiety and the furan ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positions of the functional groups and the conditions of the reaction. Generally, heterocyclic compounds like this can undergo a variety of reactions including electrophilic substitution, nucleophilic substitution, and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, compounds with similar structures have moderate to high polarity due to the presence of nitrogen and oxygen atoms, and they may also exhibit aromaticity due to the presence of conjugated pi systems .Scientific Research Applications
Chemical Reactions and Biological Activities
Arylmethylidenefuranones and Related Compounds
Arylmethylidene derivatives of 3H-furan-2-ones, including compounds related to "(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone," undergo reactions with C-, N-, N,N-, and N,O-nucleophilic agents. These reactions produce a diverse range of compounds, such as amides, hydrazides, and various cyclic and heterocyclic compounds, indicating the compound's potential utility in synthesizing a wide array of chemical entities (Kamneva, Anis’kova, & Egorova, 2018).
Enzyme Inhibition and Selectivity
Cytochrome P450 Isoform Inhibitors
Although not directly mentioned, compounds structurally related to "this compound" may interact with cytochrome P450 isoforms. Inhibitors of these isoforms are critical for understanding drug-drug interactions and for the development of new therapeutics with minimal adverse effects. The selectivity of such inhibitors plays a crucial role in deciphering the involvement of specific CYP isoforms (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Biological Activities of Derivatives
Coumarin and Oxadiazole Derivatives
Similar to the discussed compound, coumarins and oxadiazoles exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These activities are dependent on the pattern of substitution, suggesting that the molecular framework of "this compound" could be explored for various biological applications (Jalhan et al., 2017).
Antimicrobial Activities
Imidazole Derivatives
Imidazole and its derivatives are known for their antimicrobial properties. As a structural component, the imidazole ring in compounds like "this compound" suggests potential antimicrobial activities, supporting the synthesis of new imidazole derivatives for combating microbial resistance (2022).
Piperazine Derivatives in Therapeutics
Piperazine Derivatives
Piperazine, a core structure in the compound , is integral to the design of drugs with various therapeutic uses. This moiety is found in drugs acting as antipsychotics, antihistamines, antidepressants, and anticancer agents. Modifications to the piperazine nucleus, such as in "this compound," can lead to significant differences in medicinal potential, indicating its broad applicability in drug design (Rathi, Syed, Shin, & Patel, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
furan-2-yl-[4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-13-19-15(11-16(20-13)23-5-4-18-12-23)21-6-8-22(9-7-21)17(24)14-3-2-10-25-14/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVRJPQHDAGKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CO3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.